molecular formula C10H10BrFO2 B13287966 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13287966
M. Wt: 261.09 g/mol
InChI Key: OBCPMKINHQGAGQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a phenolic precursor, followed by the introduction of a methylpropanone group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution patterns and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its functional groups.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one: Unique due to the combination of bromine, fluorine, and hydroxyl groups.

    1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with chlorine instead of bromine.

    1-(5-Bromo-2-chloro-4-hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with chlorine instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10BrFO2/c1-5(2)10(14)6-3-7(11)9(13)4-8(6)12/h3-5,13H,1-2H3

InChI Key

OBCPMKINHQGAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1F)O)Br

Origin of Product

United States

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